Trequinsin
Overview
Description
Trequinsin is a phosphodiesterase inhibitor with the chemical formula C₂₄H₂₇N₃O₃ . It is known for its ability to improve sperm motility in vitro and has been studied for its potential therapeutic applications in various fields, including pharmacology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trequinsin involves several steps, including selective demethylation and complex formation. The base-promoted selective demethylation at position 9 and acid-aided demethylation at position 10 are key steps in the synthesis . The treatment of the parent compound with specific reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and ZnCl₂-MeOH (zinc chloride-methanol) leads to the formation of various metabolites .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions: Trequinsin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are not prominently documented for this compound.
Substitution: Substitution reactions involving demethylation and complex formation with DDQ and ZnCl₂-MeOH are significant.
Common Reagents and Conditions:
DDQ: Used for complex formation.
ZnCl₂-MeOH: Used for methoxymethyl derivative formation.
AgNO₃ and NaOH: Used for oxidation reactions.
Major Products Formed:
Hydroxy Derivatives: Formed through demethylation.
Carboxy Derivatives: Formed through oxidation.
Scientific Research Applications
Trequinsin has been extensively studied for its pharmacological properties. Some of its notable applications include:
Improvement of Sperm Motility: this compound has been shown to significantly enhance human sperm motility and function, making it a potential therapeutic agent for treating male infertility.
Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, this compound has applications in studying cyclic nucleotide signaling pathways.
Potential Therapeutic Agent: this compound’s ability to increase intracellular calcium and cyclic guanosine monophosphate levels makes it a candidate for developing new pharmaceuticals.
Mechanism of Action
Trequinsin exerts its effects through complex pharmacological activities. It activates CatSper (cation channels of sperm) and partly inhibits potassium channel activity. Additionally, this compound increases intracellular cyclic guanosine monophosphate levels, leading to enhanced sperm motility . The detailed mechanism involves the modulation of calcium signaling pathways and cyclic nucleotide levels .
Comparison with Similar Compounds
Ibudilast: Another phosphodiesterase inhibitor known for its anti-inflammatory properties.
Papaverine: A phosphodiesterase inhibitor used to treat vasospasms and erectile dysfunction.
Uniqueness of Trequinsin: this compound stands out due to its specific action on sperm motility and its unique pharmacological profile. Unlike other phosphodiesterase inhibitors, this compound has shown significant efficacy in enhancing human sperm function, making it a valuable compound for reproductive medicine .
Properties
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMSJVMUSBZUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78416-81-6 (hydrochloride) | |
Record name | Trequinsin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048458, DTXSID50861007 | |
Record name | Trequinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79855-88-2 | |
Record name | Trequinsin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trequinsin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trequinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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